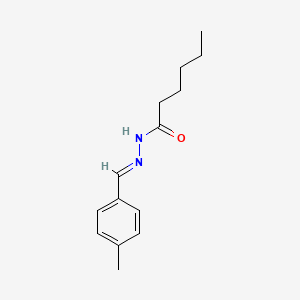![molecular formula C14H9F4N3O2 B3847548 N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3847548.png)
N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups
Preparation Methods
The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common synthetic route includes the condensation of 4-fluoroaniline with 2-nitro-4-(trifluoromethyl)benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles, particularly at the nitrogen atom of the imine group.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable probe for studying biological systems, especially in the context of enzyme inhibition and receptor binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
N-[(E)-Phenylmethylidene]-4-(trifluoromethyl)aniline:
N-methyl-4-(trifluoromethyl)aniline: The absence of the imine group in this compound results in different chemical properties and reactivity.
4-(trifluoromethyl)aniline: This simpler compound serves as a precursor for more complex derivatives, including this compound.
The presence of the nitro, fluorine, and trifluoromethyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3O2/c15-11-4-1-9(2-5-11)8-19-20-12-6-3-10(14(16,17)18)7-13(12)21(22)23/h1-8,20H/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBPJZEYQXSET-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-diphenyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B3847493.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide](/img/structure/B3847498.png)
![3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B3847508.png)
![3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B3847516.png)

![4-fluoro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3847536.png)
![N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3847543.png)
![3,4-dichloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B3847554.png)
![4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847556.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B3847563.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-3-phenylpropanamide](/img/structure/B3847568.png)
![4-fluoro-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide](/img/structure/B3847569.png)
